N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a quinazolinone core substituted with a 6-fluoro and 2-methyl group, linked via an ethyl chain to a 5-oxopyrrolidine-3-carboxamide moiety. The 3-methoxyphenyl group attached to the pyrrolidine ring distinguishes it from structurally related compounds. Quinazolinones are recognized for their roles as kinase inhibitors, with substitutions influencing target specificity and pharmacokinetic properties .
Properties
Molecular Formula |
C23H23FN4O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O4/c1-14-26-20-7-6-16(24)11-19(20)23(31)27(14)9-8-25-22(30)15-10-21(29)28(13-15)17-4-3-5-18(12-17)32-2/h3-7,11-12,15H,8-10,13H2,1-2H3,(H,25,30) |
InChI Key |
XWKSCILHFRTLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclocondensation of 2-Isocyanobenzoates
A pivotal advancement in quinazolinone synthesis is demonstrated by a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. For the target compound, the 6-fluoro-2-methyl substituents are introduced via pre-functionalized 2-isocyanobenzoate precursors. The reaction employs Cu(OAc)₂·H₂O (5 mol%) and Et₃N in anisole under ambient air, achieving yields up to 85%.
Table 1: Optimization of Quinazolinone Synthesis Conditions
Key considerations include the electron-withdrawing nature of the fluoro group, which enhances cyclization efficiency, and the methyl group’s steric effects, necessitating prolonged reaction times for complete conversion.
Functionalization of the Quinazolinone Moiety
Post-cyclization modifications are critical for introducing the ethylamine sidechain at the 3-position of the quinazolinone.
Alkylation with Ethylenediamine Derivatives
The ethylamine linker is introduced via nucleophilic substitution using bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C). This step requires meticulous control of stoichiometry to avoid over-alkylation, with typical yields of 70–75%.
Preparation of the Pyrrolidine-3-Carboxamide Segment
The pyrrolidine-3-carboxamide fragment is synthesized through asymmetric hydrogenation, ensuring high enantiomeric purity.
Enantioselective Hydrogenation of Dihydropyrrole Derivatives
A patented process employs [Ru(OAc)₂/(S)-Xyl-Synphos] as a catalyst for hydrogenating 1-benzyl-4-(4-chloro-3-fluoro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid at 40 bar H₂ and 30°C. This method achieves >99.9% enantiomeric excess (ee) and 88% yield after crystallization.
Table 2: Hydrogenation Conditions for Pyrrolidine Synthesis
Oxidation to 5-Oxopyrrolidine and Carboxamide Formation
The dihydropyrrole is oxidized to 5-oxopyrrolidine using Jones reagent (CrO₃/H₂SO₄), followed by carboxamide formation via coupling with 3-methoxyaniline using EDCl/HOBt in DMF.
Coupling of Quinazolinone and Pyrrolidine Moieties
The final assembly involves conjugating the quinazolinone-ethylamine and pyrrolidine-carboxamide segments.
Amide Bond Formation
Reaction of the ethylamine intermediate with the pyrrolidine-3-carboxylic acid derivative is facilitated by EDCl/HOBt in DMF, yielding the target compound with 65–70% efficiency. Microwave-assisted coupling (100°C, 30 min) enhances reaction rates without compromising purity.
Table 3: Coupling Reagents and Yields
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Anisole outperforms DMF in quinazolinone cyclization due to its high boiling point and compatibility with Cu(II) catalysts. For hydrogenation, methanol is preferred for its ability to dissolve both substrate and catalyst while stabilizing the Ru complex.
Temperature and Pressure Effects
Elevated hydrogen pressure (40 bar) accelerates dihydropyrrole reduction, while lower pressures (<20 bar) result in incomplete conversion. Similarly, quinazolinone synthesis at 25°C prevents side reactions, whereas temperatures >50°C promote decomposition.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
The biological activity of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, which include various enzymes and receptors involved in critical cellular processes.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It disrupts bacterial DNA replication mechanisms, similar to fluoroquinolones, which inhibit DNA gyrase activity. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 150 |
| Bacillus subtilis | 75 |
These results suggest that the compound is particularly effective against Staphylococcus aureus , indicating its potential for treating bacterial infections.
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it may induce cell cycle arrest at the S-phase, thereby preventing cancer cell growth.
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Efficacy : In vitro studies demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key kinases involved in cancer progression, showing promising results that warrant further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
- Quinazolinone vs. Pyrrolidine Cores: The target compound’s quinazolinone core is associated with kinase inhibition, whereas pyrrolidine-based analogues (e.g., ) may target different enzyme families, such as proteases or phosphodiesterases .
- Substituent Effects: Fluorine Position: The 6-fluoro group on the quinazolinone (target compound) may enhance electron-withdrawing effects compared to 4-fluorophenyl in , influencing binding to hydrophobic pockets . Methoxy vs. Indole/Thiadiazol: The 3-methoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane penetration. In contrast, indole () and thiadiazol () substituents may introduce steric hindrance or metabolic liabilities .
Biological Activity
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2 |
| Molecular Weight | 407.45 g/mol |
| CAS Number | 1574411-21-4 |
| LogP | 2.8754 |
| Polar Surface Area | 57.316 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The mechanism involves the inhibition of key enzymes and pathways, similar to other quinazoline derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial effects. For instance, derivatives of quinazoline have been shown to inhibit bacterial growth through disruption of cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
The compound's structure suggests potential activity against cancer cells. Quinazoline derivatives are known to target multiple signaling pathways involved in tumor growth and metastasis, including the inhibition of the epidermal growth factor receptor (EGFR) pathway .
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study evaluating a series of quinazoline derivatives found that compounds with similar structural motifs demonstrated potent activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong antimicrobial potential . -
Anticancer Properties
In vitro studies have shown that related compounds significantly reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported around 10 µM, suggesting effective cytotoxicity . Molecular docking studies confirmed binding affinity to the ATP-binding site of kinases involved in cancer progression. -
Structure-Activity Relationship (SAR)
The SAR analysis indicated that the presence of fluorine in the quinazoline ring enhances biological activity due to increased lipophilicity and improved binding interactions with target proteins .
Q & A
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
Q. What are the standard synthetic routes for preparing this compound?
Answer: Synthesis typically involves multi-step reactions :
- Step 1: Formation of the 6-fluoro-2-methyl-4-oxoquinazoline core via cyclization of anthranilic acid derivatives with fluoro-substituted reagents.
- Step 2: Alkylation of the quinazoline nitrogen with a bromoethyl intermediate.
- Step 3: Coupling the ethyl-linked quinazoline with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt). Reaction conditions (solvents, catalysts) are critical for yield optimization .
Q. How is initial biological activity screening performed for this compound?
Answer: In vitro assays are conducted to evaluate:
- Enzyme inhibition (e.g., kinase or protease assays using fluorogenic substrates).
- Cytotoxicity (via MTT or CellTiter-Glo® in cancer cell lines).
- Binding affinity (surface plasmon resonance or fluorescence polarization). Dose-response curves (IC₅₀/EC₅₀ values) and statistical validation (e.g., triplicate experiments) are essential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Answer: Key parameters include:
- Solvent selection (e.g., DMF for polar intermediates, ethanol for cyclization steps).
- Catalyst use (e.g., Pd/C for hydrogenation or p-TsOH for acid-catalyzed steps).
- Temperature control (e.g., reflux for 12-24 hours for cyclization). A design-of-experiments (DoE) approach can systematically vary parameters (e.g., solvent ratio, temperature) to identify optimal conditions .
Q. How should researchers address discrepancies in NMR or MS data during structural validation?
Answer:
- Comparative analysis : Cross-reference with spectral databases (e.g., PubChem, ) or published analogs (e.g., δ 7.2-7.8 ppm for fluorophenyl groups in ).
- Purity checks : Use HPLC or TLC to rule out impurities affecting spectral clarity.
- Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Modify the 3-methoxyphenyl or pyrrolidine-5-one group to assess impacts on activity (e.g., replace methoxy with halogens or alkyl chains).
- Bioisosteric replacement : Substitute the quinazolinone core with pyridopyrimidine ().
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger) to identify critical binding motifs .
Q. How can conflicting reports about biological activity be resolved?
Answer:
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols.
- Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 µM).
- Orthogonal assays : Confirm results using alternate methods (e.g., apoptosis markers alongside cytotoxicity assays) .
Q. What computational methods predict the compound’s interaction with target proteins?
Answer:
Q. How does the compound’s stability vary under different storage conditions?
Answer:
Q. What modifications enhance the compound’s solubility without compromising activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
